molecular formula C10H15BrN2O B1304938 1-(2-Hydroxyphenyl)piperazine dihydrobromide CAS No. 58260-69-8

1-(2-Hydroxyphenyl)piperazine dihydrobromide

Cat. No.: B1304938
CAS No.: 58260-69-8
M. Wt: 259.14 g/mol
InChI Key: KOLZUNYLPQYZQD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Registry Information

IUPAC and Common Naming Conventions

The International Union of Pure and Applied Chemistry designation for this compound is 2-(piperazin-1-yl)phenol dihydrobromide. This systematic naming convention clearly identifies the structural components, indicating the attachment of a piperazine ring to the second position of a phenol molecule, with the compound existing as a dihydrobromide salt. The IUPAC nomenclature follows standard organic chemistry naming protocols, where the piperazine ring is treated as a substituent on the phenol backbone.

Common naming conventions for this compound include several variations that reflect different perspectives on the molecular structure. The compound is frequently referred to as 1-(2-Hydroxyphenyl)piperazine dihydrobromide, which emphasizes the piperazine ring as the primary structural unit with the hydroxyphenyl group as a substituent. Alternative common names include N-(2-Hydroxyphenyl)piperazine dihydrobromide and 2-(1-Piperazinyl)phenol dihydrobromide, both of which are widely recognized in chemical literature and commercial databases.

Properties

CAS No.

58260-69-8

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

2-piperazin-1-ylphenol;hydrobromide

InChI

InChI=1S/C10H14N2O.BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H

InChI Key

KOLZUNYLPQYZQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2O.Br.Br

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O.Br

Other CAS No.

58260-69-8

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Direct Synthesis from 2-Halophenyl Precursors and Piperazine

One classical approach involves nucleophilic substitution of a 2-halophenyl derivative (e.g., 2-bromophenol or 2-chlorophenol derivatives) with piperazine under controlled conditions. This method requires:

  • Use of a base (e.g., sodium carbonate or potassium carbonate) to deprotonate the phenol and facilitate nucleophilic attack.
  • Solvents such as ethanol, propanol, or other alcohols to dissolve reactants and control reaction kinetics.
  • Temperature control, typically reflux conditions (80–110 °C), to drive the substitution reaction to completion.

This method is supported by literature describing similar piperazine-phenol coupling reactions, where protecting groups may be used to avoid side reactions on the piperazine nitrogen atoms.

Stepwise Synthesis via Protected Intermediates

To avoid N-alkylation or overreaction, the phenolic hydroxyl group or piperazine nitrogen atoms are sometimes protected:

  • Phenol protection as methoxy or acyloxy groups, later removed by acidic or basic hydrolysis.
  • Piperazine nitrogen protection with suitable groups to prevent side reactions during alkylation.

After the coupling reaction, deprotection yields the free 2-hydroxyphenylpiperazine, which is then converted to the dihydrobromide salt by treatment with hydrobromic acid.

Salt Formation: Preparation of the Dihydrobromide

The free base 1-(2-hydroxyphenyl)piperazine is reacted with hydrobromic acid (typically 40% aqueous HBr) to form the dihydrobromide salt. This step:

  • Enhances the compound’s stability and crystallinity.
  • Facilitates purification by crystallization from solvents such as acetone or alcohol-water mixtures.
  • Yields high purity product with melting points consistent with literature values (e.g., decomposition around 280 °C).

Detailed Example Procedure (Adapted from Patent Literature)

Step Reagents & Conditions Description Yield & Purity Data
1. Preparation of 4-hydroxyphenylpiperazine dihydrobromide React 4-methoxyphenylpiperazine dihydrobromide with 40% HBr under reflux with fractional distillation to remove water Demethylation of methoxy group to hydroxy group Yield ~78.6%, mp ~280 °C (decomposition)
2. Acetylation to 1-acetyl-4-(4-hydroxyphenyl)piperazine Add alkali (e.g., NaOH) and acetic anhydride to alcohol solution of 4-hydroxyphenylpiperazine dihydrobromide, stir at room temperature, then reflux 1-2 hours at 90-100 °C Acetylation of piperazine nitrogen to form acetylated product Yield ~72-80%, mp 180-181 °C
3. Crystallization and purification Crystallize from ethanol or acetone, filter and dry Purified product with reduced side products High purity confirmed by melting point and spectral data

This method improves yield and purity compared to earlier methods that used harsher conditions or higher HBr concentrations (48% HBr), reducing cost and environmental impact.

Comparative Analysis of Preparation Methods

Method Aspect Direct Alkylation with Piperazine Protected Intermediate Route Acetylation of Dihydrobromide Salt
Reaction Complexity Moderate Higher due to protection/deprotection Moderate
Yield Moderate (27-72%) Moderate to high High (>80%)
Purity Moderate, side products possible High due to protection High
Environmental Impact Higher (strong acids, longer reflux) Moderate Lower (uses 40% HBr, less waste)
Scalability Good Moderate Excellent

Research Findings and Optimization Notes

  • Use of 40% hydrobromic acid instead of 48% reduces cost and environmental burden without compromising yield or purity.
  • Alkali addition during acetylation must be carefully controlled to maintain pH 8-9 for optimal reaction progress and minimal side products.
  • Reaction times of 1-2 hours at reflux are sufficient for complete acetylation, avoiding over-acetylation or byproduct formation.
  • Crystallization from acetone or ethanol-water mixtures effectively purifies the dihydrobromide salt, yielding a product with consistent melting point and high purity.
  • Protection of phenolic hydroxyl groups is sometimes necessary in multi-step syntheses to prevent side reactions, but direct methods are preferred for simplicity and economy.

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)piperazine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant and Anxiolytic Properties
Research indicates that 1-(2-Hydroxyphenyl)piperazine dihydrobromide exhibits potential antidepressant and anxiolytic effects. These properties are primarily attributed to its interaction with serotonin receptors (5-HT), suggesting that it may act as a partial agonist or antagonist at specific receptor subtypes. This interaction is crucial for modulating mood and anxiety levels, making the compound a candidate for developing new treatments for mood disorders.

2. Synthesis of Other Bioactive Compounds
The compound serves as an intermediate in synthesizing other biologically active derivatives, enhancing its utility in medicinal chemistry. Its ability to undergo various organic reactions, such as acylation and alkylation, further supports its role as a versatile building block in pharmaceutical development .

Interaction Studies

Studies focusing on the binding affinity of this compound to neurotransmitter receptors have provided insights into its mechanism of action. The compound's affinity for serotonin receptors underscores its potential therapeutic applications in treating anxiety and depression.

Comparative Analysis with Related Compounds

A comparative analysis reveals structural similarities with other piperazine derivatives, which also exhibit significant biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxy group on 2-positionAntidepressant, anxiolytic
1-(4-Hydroxyphenyl)piperazine dihydrobromideHydroxy group on 4-positionSimilar activity but different selectivity
PiperazineBasic piperazine structureLimited biological activity
PhenelzineComplex structure with MAOI activityAntidepressant

Case Studies and Research Findings

Several studies have documented the effects of this compound in experimental models:

  • Antidepressant Activity : In animal studies, the compound demonstrated significant antidepressant effects when administered in controlled doses, showing promise for further development in clinical settings.
  • Anxiolytic Effects : Research has indicated that the compound can reduce anxiety-like behaviors in animal models, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The primary mechanism of action of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves the inhibition of dopamine reuptake. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons.

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Dihydrobromide salts (e.g., 1-(3-chlorophenyl)piperazine dihydrobromide) enhance solubility and crystallinity, facilitating pharmaceutical formulation .

Pharmacological and Receptor Affinity Comparisons

Piperazine derivatives exhibit diverse receptor interactions:

Serotonergic Activity
  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Selective 5-HT1B agonist (pKi = 6.71 for 5-HT1B), suppresses locomotor activity in rats via 5-HT1B/1C receptors .
  • 1-(2-Methoxyphenyl)piperazine : Mixed 5-HT1A/1B activity with variable effects on sympathetic nerve discharge (SND); weaker affinity than TFMPP .
  • 1-(3-Chlorophenyl)piperazine (mCPP) : 5-HT2C agonist, reduces locomotor activity; effects potentiated by 5-HT neuron destruction .
  • Inferred for 1-(2-Hydroxyphenyl)piperazine : The hydroxyl group may enhance 5-HT1A/1B affinity compared to methoxy or halogenated analogs, similar to hydroxyl-containing derivatives in .
Adrenergic and Cardiovascular Activity
  • 1-[2-Hydroxy-3-(4-(2-hydroxyphenyl)piperazinyl)propyl]pyrrolidin-2-one: Binds alpha1-adrenoceptors (pKi = 6.71), exhibits antiarrhythmic (ED50 = 1.9 mg/kg) and hypotensive effects .
  • 1-(2-Fluorobenzyl)piperazine dihydrochloride: Shows alpha-adrenolytic activity, reducing blood pressure in normotensive rats .

Biological Activity

1-(2-Hydroxyphenyl)piperazine dihydrobromide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its pharmacodynamics, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H14Br2N2OC_{10}H_{14}Br_2N_2O and a molecular weight of 300.14 g/mol, is characterized by a piperazine ring substituted with a hydroxyphenyl group at the 2-position. The presence of the hydroxyl (-OH) group enhances its reactivity, allowing for participation in hydrogen bonding and nucleophilic substitution reactions, which are critical for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology:

  • Antidepressant Properties : The compound has shown promise as an antidepressant, likely due to its interaction with serotonin receptors (5-HT). Studies suggest that it may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing mood regulation and anxiety levels .
  • Anxiolytic Effects : Its potential anxiolytic effects are attributed to similar mechanisms involving serotonin modulation, which is crucial for managing anxiety disorders.
  • Neurotransmitter Interaction : Binding affinity studies have revealed that this compound interacts with various neurotransmitter systems, particularly those involving aminergic receptors. This interaction profile is essential for understanding its therapeutic applications .

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Serotonin Receptor Modulation : The compound's ability to modulate serotonin signaling pathways is central to its antidepressant and anxiolytic effects. This modulation can lead to altered neurotransmitter release and receptor activation, impacting mood and anxiety levels .
  • Potential Sigma Receptor Interaction : Preliminary studies suggest that this compound may also interact with sigma receptors, which are implicated in various neurological functions. This interaction could further elucidate its role in behavioral modulation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxy group on 2-positionAntidepressant, anxiolytic
1-(4-Hydroxyphenyl)piperazine dihydrobromideHydroxy group on 4-positionSimilar activity but different selectivity
PiperazineBasic piperazine structureLimited biological activity
PhenelzineComplex structure with MAOI activityAntidepressant

This table illustrates how variations in the piperazine structure can influence biological activity and receptor selectivity.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various experimental models:

  • Behavioral Studies : In animal models assessing anxiety-like behavior, administration of this compound resulted in significant reductions in anxiety-related responses, supporting its anxiolytic potential .
  • Cellular Studies : In vitro assays have demonstrated that the compound can affect cell proliferation and apoptosis in cancer cell lines, indicating broader therapeutic potential beyond neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2-Hydroxyphenyl)piperazine dihydrobromide, and how do they influence experimental handling?

  • Answer : The compound has a melting point of 291–292°C, a boiling point of 371.3°C at 760 mmHg, and a flash point of 178.3°C . Its solubility in polar solvents (e.g., water, ethanol) is critical for reaction design. The dihydrobromide salt form enhances stability compared to freebase derivatives, but hygroscopicity requires storage in anhydrous conditions. Experimental protocols should prioritize inert atmospheres (N₂/Ar) to prevent decomposition during synthesis or storage .

Q. What synthetic methodologies are optimized for preparing this compound?

  • Answer : A common approach involves:

Alkylation : Reacting 1-(2-hydroxyphenyl)piperazine with propargyl bromide or similar alkylating agents in DMF with K₂CO₃ as a base (5–7 hours, room temperature) .

Salt Formation : Neutralizing the freebase with hydrobromic acid (HBr) in methanol/n-propanol, followed by crystallization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Answer :

  • HPLC-UV : Quantify impurities using a C18 column with mobile phases like acetonitrile/water (0.1% TFA) and UV detection at 254 nm .
  • TLC : Monitor reaction progress using hexane/ethyl acetate (1:2) .
  • NMR/FT-IR : Confirm regiochemistry of the hydroxyphenyl group and bromide counterion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-(2-Hydroxyphenyl)piperazine derivatives across studies?

  • Answer : Discrepancies often arise from:

  • Structural Analogues : Substitutions on the phenyl or piperazine ring (e.g., fluoro, nitro) alter receptor affinity. For example, 1-(4-fluorophenyl)piperazine derivatives show serotonin receptor activity, while hydroxyphenyl variants may target adrenergic pathways .
  • Assay Conditions : Cell line specificity (e.g., MCF-7 vs. HEK-293), incubation time, and solvent (DMSO vs. saline) impact IC₅₀ values .
  • Methodology : Use orthogonal assays (e.g., radioligand binding, functional cAMP assays) and validate results with knockout models or competitive antagonists .

Q. What experimental strategies are effective for assessing environmental stability and degradation pathways?

  • Answer :

  • Photostability : Expose to UV light (254 nm) in aqueous/organic solutions and monitor degradation via HPLC-MS. Hydroxyphenyl groups are prone to oxidation, forming quinone intermediates .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (e.g., >250°C) .
  • Hydrolysis : Test pH-dependent stability (1–14) at 37°C; dihydrobromide salts degrade faster in alkaline conditions, releasing HBr .

Q. How can molecular docking studies guide the design of 1-(2-Hydroxyphenyl)piperazine derivatives for targeted receptor interactions?

  • Answer :

  • Receptor Selection : Prioritize crystallized targets (e.g., 5-HT₁A, α₂-adrenergic receptors) from the PDB.
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS4) .
  • Validation : Compare docking scores (ΔG) with experimental binding data. For example, fluorophenyl derivatives show higher affinity for 5-HT receptors than hydroxyphenyl analogues due to hydrophobic interactions .

Q. What are the critical considerations for evaluating in vitro pharmacological activity?

  • Answer :

  • Cell Viability Assays : Use MTT/XTT in dose-response curves (1 nM–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Receptor Profiling : Screen against panels (e.g., CEREP) to identify off-target effects. Hydroxyphenyl groups may cross-react with dopamine receptors .
  • Solubility Optimization : Use co-solvents (e.g., cyclodextrins) for hydrophobic derivatives to avoid false negatives .

Methodological Notes

  • Synthesis Reproducibility : Ensure stoichiometric excess of HBr (2.1 equiv.) during salt formation to avoid residual freebase .
  • Data Interpretation : Cross-reference melting points and NMR shifts with literature to confirm batch consistency .
  • Ethical Compliance : Adhere to NIH guidelines for in vitro studies; avoid in vivo applications without regulatory approval .

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